molecular formula C7H4BrFO2 B1508429 5-Bromo-2-fluoro-4-hydroxybenzaldehyde CAS No. 914397-21-0

5-Bromo-2-fluoro-4-hydroxybenzaldehyde

Cat. No. B1508429
CAS RN: 914397-21-0
M. Wt: 219.01 g/mol
InChI Key: JBKKWLZDKTVERG-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-hydroxybenzaldehyde is a derivative of salicylaldehyde (2-hydroxybenzaldehyde), bearing functional groups that make it a useful reactant in various chemical reactions .


Synthesis Analysis

The synthesis of this compound involves several steps. The process typically starts with 3-fluorophenol, which is mixed with other reactants such as anhydrous magnesium chloride, anhydrous triethylamine, and paraformaldehyde . The mixture is then heated to reflux for several hours .


Molecular Structure Analysis

The molecular formula of this compound is C7H4BrFO2 . Its molecular weight is 219.01 . The InChI code is 1S/C7H4BrFO2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-3,11H .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo reactions at the benzylic position . It’s also used in the synthesis of PDE4 inhibitors, BCL-XL, and cancer cell growth inhibitors .


Physical And Chemical Properties Analysis

This compound is a white to pink to yellow solid . It has a density of 1.71 g/mL at 25 °C . Its boiling point is 230 °C . The compound is typically stored at room temperature .

Scientific Research Applications

Modification for Trace Metal Ion Detection

5-Bromo-2-hydroxybenzaldehyde, a derivative of the compound , has been utilized in the synthesis of ligands for the preconcentration and detection of trace amounts of copper(II) ions in water samples. A Schiff base ionophore synthesized from this compound was used to modify octadecyl silica disks, demonstrating the compound's relevance in environmental monitoring and analytical chemistry (Fathi & Yaftian, 2009).

Chemical Synthesis and Material Science

Brominated derivatives of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde have been explored for the synthesis of complex molecules and materials. For instance, hydroxylated and methoxylated polybrominated diphenyl ethers, which may serve as natural products or metabolites of flame retardants, have been synthesized using brominated hydroxybenzaldehydes. These compounds are crucial for analytical and toxicological studies, indicating the compound's role in environmental science and chemical synthesis (Marsh, Stenutz, & Bergman, 2003).

Novel Compound Synthesis for Antimicrobial Studies

The synthesis and characterization of fluorinated benzothiazepines and chromones from 4-Bromo-2-fluorobenzaldehyde, a closely related compound, have been documented. These synthesized compounds have been evaluated for their antimicrobial activities, showcasing the compound's potential in medicinal chemistry and drug discovery research (Jagadhani, Kundlikar, & Karale, 2014; Jagadhani, Kundlikar, & Karale, 2015).

Molecular Design for Sensor Development

Derivatives of this compound have been employed in the design and synthesis of multifunctional probes for the simultaneous monitoring of multiple ions in living cells and zebrafishes. This application highlights the compound's utility in the development of advanced sensors for biological and environmental monitoring (Zhao et al., 2019).

Fire Retardant and Liquid Crystalline Material Synthesis

In material science, a derivative of 4-hydroxybenzaldehyde was utilized in synthesizing novel liquid crystalline and fire retardant molecules based on a six-armed cyclotriphosphazene core. These materials, containing Schiff base and amide linking units, demonstrate the compound's application in creating advanced materials with specific properties, such as fire retardance and liquid crystalline behavior (Jamain, Khairuddean, & Guan-Seng, 2020).

Safety and Hazards

5-Bromo-2-fluoro-4-hydroxybenzaldehyde is associated with several hazards. It’s recommended to avoid ingestion, inhalation, and contact with skin or eyes . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be worn when handling this compound .

Mechanism of Action

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-fluoro-4-hydroxybenzaldehyde. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability Other factors, such as pH and the presence of other chemicals, may also affect its action and stability

properties

IUPAC Name

5-bromo-2-fluoro-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKKWLZDKTVERG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)O)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731588
Record name 5-Bromo-2-fluoro-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

914397-21-0
Record name 5-Bromo-2-fluoro-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-fluoro-4-hydroxybenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-fluoro-4-hydroxybenzaldehyde (2.16 g, 15.4 mmol) in acetic acid (70 mL) was added a solution of bromine (2.71 g, 17.0 mmol) in acetic acid (10 mL), and the mixture was stirred at 45° C. for 26 hr. The reaction mixture was concentrated under reduced pressure, brine was added to the residue, and the mixture was extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=5:95-40:60) to give the title compound (2.74 g, yield 81%) as colorless crystals.
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
2.71 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
81%

Synthesis routes and methods II

Procedure details

To the solution of 2-fluoro-4-methoxybenzaldehyde (3 g, 19.5 mmol, 1 eq., Aldrich, Milwaukee, Wis., USA) in DCM (80 mL) was added dropwise BBr3 (14.5 g, 58.7 mmol, 3 eq.) at 0° C. The mixture was stirred for 15 min, then warmed to room temperature and continued to stir for additional 3 h. The reaction was quenched by careful addition of water (50 mL), the organic layer was separated, and remaining the aqueous layer was extracted with DCM (2×50 mL). The combined organic layers were concentrated in vacuo and purified by silica gel chromatography (DCM:MeOH=25:1 to 10:1) to afford 2.2 g (80.6%) of 2-fluoro-4-hydroxybenzaldehyde (24).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
14.5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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